trans-4-Methyl-2-pentyl-1,3-dioxolane

Flavor Regulation FEMA GRAS Stereochemical Safety

trans-4-Methyl-2-pentyl-1,3-dioxolane (CAS 26563-75-7), also referred to as trans-hexanal propylene glycol acetal, is a cyclic acetal belonging to the 2-alkyl-4-methyl-1,3-dioxolane class. It is the trans diastereomer of the widely used flavor compound 4-methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1, FEMA and is stereochemically distinct from its cis counterpart (CAS 26563-74-6).

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 26563-75-7
Cat. No. B12663205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Methyl-2-pentyl-1,3-dioxolane
CAS26563-75-7
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCC1OCC(O1)C
InChIInChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1
InChIKeyGWMSIWCZZKMUQM-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Methyl-2-pentyl-1,3-dioxolane (CAS 26563-75-7): Procurement-Relevant Identity and Stereochemical Baseline


trans-4-Methyl-2-pentyl-1,3-dioxolane (CAS 26563-75-7), also referred to as trans-hexanal propylene glycol acetal, is a cyclic acetal belonging to the 2-alkyl-4-methyl-1,3-dioxolane class [1]. It is the trans diastereomer of the widely used flavor compound 4-methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1, FEMA 3630) and is stereochemically distinct from its cis counterpart (CAS 26563-74-6) [2]. The compound is classified under essential oils, fragrances, and terpenes, with an EC number of 247-808-1 and a molecular formula of C₉H₁₈O₂ (MW 158.24 g/mol) [3]. It is described as possessing a waxy, green, fruity, and vegetable-like odor at 100% concentration [4].

Why Generic 4-Methyl-2-pentyl-1,3-dioxolane (Mixed Isomers) Cannot Substitute for Stereochemically Defined trans-4-Methyl-2-pentyl-1,3-dioxolane (CAS 26563-75-7)


The commercial mixture of 4-methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1) is not a single entity but a composition dominated by the cis isomer (~80% cis, ~19.9% trans) [1]. The trans isomer (CAS 26563-75-7) is explicitly not recommended for fragrance or flavor use, whereas the cis isomer carries FEMA GRAS status (FEMA 3630) [2][3]. Stereochemistry critically governs both regulatory acceptance and sensory profile: the cis isomer delivers the characteristic mild, fruity, pear-like odor desired in flavor formulations, while the trans isomer presents a distinct waxy, green, vegetable character [4]. Furthermore, 2-alkyl-4-methyl-1,3-dioxolanes as a class can act as potent off-odorants at trace levels (odor thresholds as low as 5–10 ng/L for the ethyl analog 2-EMD), meaning incorrect isomeric composition can introduce undesirable sensory notes rather than the intended flavor profile [5]. Direct procurement of the defined trans isomer, rather than the generic mixture, is essential for applications requiring stereochemical purity, such as analytical reference standards, chiral chromatographic method development, and structure–odor relationship studies [1].

Quantitative Differentiation Evidence for trans-4-Methyl-2-pentyl-1,3-dioxolane (CAS 26563-75-7) Versus Closest Analogs


Regulatory and End-Use Classification: cis Isomer Is FEMA GRAS; trans Isomer Is Not Recommended for Flavor or Fragrance Use

The trans isomer (CAS 26563-75-7) and the cis isomer (CAS 26563-74-6) exhibit a binary regulatory divergence. The cis isomer is recognized as FEMA 3630 and has been evaluated by JECFA (No. 928) with an Acceptable Daily Intake (ADI) for use as a flavoring agent, based on no safety concern at current intake levels [1]. In contrast, the trans isomer is explicitly designated by authoritative fragrance and flavor databases as 'not for fragrance use' and 'not for flavor use' [2]. This creates an unambiguous procurement criterion: for edible flavor applications, the cis isomer (or the FEMA-defined mixed-isomer commercial product CAS 1599-49-1) is required; for analytical, chiral separation, or olfactory research where trans stereochemistry must be isolated, the trans isomer is the prerequisite.

Flavor Regulation FEMA GRAS Stereochemical Safety Food Contact

Stereochemical Composition of Commercial Mixture: trans Isomer Constitutes Only ~19.9% of the Standard Flavor Product

The standard commercial product sold as '4-methyl-2-pentyl-1,3-dioxolane' (CAS 1599-49-1) is not a pure stereoisomer but a mixture of approximately 80% cis and 19.9% trans isomers [1]. This means that researchers or industrial users requiring the trans isomer as a single stereochemical entity cannot rely on the generic product, which contains roughly one-fifth of the desired stereoisomer. Procuring CAS 26563-75-7 directly ensures stereochemical identity rather than a minority component in a mixture.

Isomer Ratio GC Purity Quality Control Chiral Analysis

Odor Profile Divergence: trans Isomer Exhibits Waxy/Green/Vegetable Character Distinct from the Fruity/Pear-like cis-Dominant Mixture

Organoleptic evaluation data show qualitative divergence between the trans isomer and the commercial cis-dominant product. The trans isomer (CAS 26563-75-7) at 100% is described as 'waxy, green, fruity, vegetable' [1], whereas the FAO specification for the commercial mixture (predominantly cis) describes a 'mild, fruity, pear-like odour' [2]. The waxy and vegetable notes characteristic of the trans isomer are distinct from the pear-like fruity character of the cis-rich product. While quantitative odor threshold data specifically for the 2-pentyl-substituted trans isomer are not published, the structurally related 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) has a reported odor threshold of 5–10 ng/L with a 'sickening sweet' character [3], demonstrating that minor structural and stereochemical modifications in this class produce pronounced sensory differences at trace concentrations.

Organoleptic Analysis Odor Characterization Sensory Science Flavor Chemistry

Citric Acid-Catalyzed Synthesis Achieves 87.2% Yield for Mixed-Isomer Product; No Published Optimized Protocol Specific to the trans Isomer

A published synthesis of 4-methyl-2-pentyl-1,3-dioxolane using n-hexyl aldehyde and 1,2-propanediol with citric acid catalyst under optimized orthogonal experimental design (aldehyde:diol molar ratio 0.3:0.21, catalyst:aldehyde ratio 0.02, 120 min, cyclohexane water removal) achieved 87.2% yield of the mixed-isomer product [1]. This protocol was validated by IR and GC-MS but did not resolve or quantify the cis/trans ratio, nor was it optimized for trans-selective synthesis. The absence of a validated, trans-selective synthesis protocol in the literature means that procurement of the pre-isolated, analytically confirmed trans isomer from a qualified supplier is currently the only reliable route to obtaining this stereoisomer in defined purity, rather than attempting in-house stereoselective synthesis.

Process Chemistry Acetal Synthesis Yield Optimization Scalability

Predicted Physicochemical Properties vs. Cis Isomer: Differential logP, Density, and Boiling Point Values Inform Handling and Formulation

Predicted physicochemical properties for the cis isomer (CAS 26563-74-6) include density 0.9±0.1 g/cm³, boiling point 186.4±8.0 °C at 760 mmHg, and vapor pressure 0.9±0.3 mmHg at 25 °C . The trans isomer shares the same molecular formula and mass but is expected to exhibit small differences in these properties due to stereochemical configuration, which can affect chromatographic retention behavior and formulation partitioning. Computed logP for the parent scaffold is reported as 2.35–2.63 [1], with water solubility estimated at 1.22 g/L (ALOGPS) [1] and independently at 518.7 mg/L at 25 °C (estimated) for the trans isomer [2]. These predicted parameters, while variable across estimation methods, provide a procurement-relevant baseline for assessing purity, storage conditions, and formulation compatibility.

Physicochemical Profiling logP Formulation Design Analytical Method Development

High-Value Application Scenarios for trans-4-Methyl-2-pentyl-1,3-dioxolane (CAS 26563-75-7) Derived from Quantitative Evidence


Chiral Chromatographic Reference Standard for 1,3-Dioxolane Stereoisomer Separation Method Development

With the commercial product consisting of ~80% cis and ~19.9% trans isomers [1], the pure trans isomer serves as an essential reference standard for developing and validating chiral GC or HPLC methods. Mosandl and colleagues demonstrated the separation of 2-alkyl-substituted 1,3-dioxolane stereoisomers using complexation gas chromatography on chiral stationary phases [2], and the availability of a defined trans standard is critical for peak identification, elution order assignment, and method calibration in flavor authenticity and quality control laboratories.

Structure–Odor Relationship (SOR) Studies in Flavor and Fragrance Research

The qualitative odor divergence between the trans isomer (waxy, green, vegetable) and the cis-dominant commercial product (mild, fruity, pear-like) [1][2] provides a defined experimental system for investigating how stereochemistry at the 4-methyl position modulates olfactory receptor activation. Because 2-alkyl-4-methyl-1,3-dioxolanes can be potent odorants at ng/L levels (the 2-ethyl analog has a threshold of 5–10 ng/L ), the pure trans isomer enables dose–response olfactory studies without confounding by the cis component.

Water Quality and Off-Flavor Forensic Analysis Panels

Ventura et al. established that 2-alkyl-4-methyl-1,3-dioxolanes are significant malodorous contaminants in river water, groundwater, and tap water at ppt levels, with identified compounds including 2-ethyl-4-methyl-1,3-dioxolane [1]. The trans isomer (CAS 26563-75-7), as a member of this class, is a relevant reference material for environmental forensic laboratories using CLSA and HRGC/MS to identify and quantify dioxolane-derived off-flavors in water supplies, particularly where resin manufacturing byproducts are suspected.

Non-Food Fragrance Research Requiring Stereochemically Defined Waxy-Green Odorants

Although the trans isomer is designated 'not for fragrance use' in consumer product contexts [1], academic and industrial fragrance research programs investigating the contribution of stereochemistry to waxy, green, and vegetable odor notes can utilize the pure trans isomer as a model compound. Its distinct profile from the pear-like cis product [2] makes it valuable for mechanistic olfaction studies and for exploring novel accord structures where trans-specific character is desired.

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